Product packaging for 3,4-Difluoro-3',5'-dimethylbenzophenone(Cat. No.:CAS No. 845781-09-1)

3,4-Difluoro-3',5'-dimethylbenzophenone

Cat. No.: B1302715
CAS No.: 845781-09-1
M. Wt: 246.25 g/mol
InChI Key: MIYGBMALQQPSOS-UHFFFAOYSA-N
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Description

3,4-Difluoro-3',5'-dimethylbenzophenone (CAS Registry Number: 845781-09-1) is an aromatic ketone compound supplied as a high-purity building block for research and development. This compound has a molecular formula of C15H12F2O and a molecular weight of 246.25 g/mol . Its structure features two fluorine atoms on one phenyl ring and two methyl groups on the other, making it a valuable scaffold in synthetic and medicinal chemistry. This compound is primarily used in organic synthesis and materials science research. The strategic placement of the fluorine atoms and methyl groups on the benzophenone core makes it a versatile intermediate for the development of more complex molecules. Researchers utilize this compound in the synthesis of novel heterocyclic systems and as a precursor for the development of ligands with potential biological activity. The incorporation of fluorine atoms is a common strategy in drug discovery to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds. As such, this compound is a key reagent for constructing molecular libraries aimed at screening for new pharmaceutical tools and organic materials . Handling and Usage: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F2O B1302715 3,4-Difluoro-3',5'-dimethylbenzophenone CAS No. 845781-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYGBMALQQPSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374250
Record name 3,4-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-09-1
Record name 3,4-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 3,4 Difluoro 3 ,5 Dimethylbenzophenone and Analogous Structures

Established Synthetic Pathways for Substituted Benzophenones

The construction of the benzophenone (B1666685) scaffold is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists. These methods can be broadly categorized into acylation reactions, cross-coupling strategies, and oxidation/reduction approaches.

Friedel-Crafts Acylation Methodologies in Fluorinated Benzophenone Synthesis

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones, including benzophenones. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

For the synthesis of a fluorinated benzophenone like 3,4-Difluoro-3',5'-dimethylbenzophenone, a plausible Friedel-Crafts approach would involve the acylation of 1,2-difluorobenzene (B135520) with 3,5-dimethylbenzoyl chloride. The synthesis of 3,5-dimethylbenzoyl chloride can be achieved by treating 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.compatsnap.com

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring of 1,2-difluorobenzene. sigmaaldrich.com The fluorine atoms on the benzene (B151609) ring are deactivating yet ortho-, para-directing. vaia.comwikipedia.orglibretexts.orgchemistrysteps.com This directing effect is due to the ability of the fluorine's lone pairs to participate in resonance, which stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org However, the strong inductive effect of fluorine deactivates the ring towards electrophilic substitution. stackexchange.com The two fluorine atoms in 1,2-difluorobenzene would further deactivate the ring, potentially requiring harsh reaction conditions. The substitution would be directed to the positions ortho and para to the fluorine atoms.

A variety of Lewis acids can be employed to catalyze the reaction, with aluminum chloride being the most common. Other catalysts include iron(III) chloride, zinc chloride, and trifluoromethanesulfonic acid. researchgate.netchemistryjournals.net The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of the reaction. beilstein-journals.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystFormulaRelative ActivityNotes
Aluminum ChlorideAlCl₃HighMost common, can require stoichiometric amounts.
Iron(III) ChlorideFeCl₃ModerateMilder alternative to AlCl₃.
Zinc ChlorideZnCl₂LowUsed for more reactive substrates.
Boron TrifluorideBF₃ModerateOften used as a gas or in etherate form.
Trifluoromethanesulfonic AcidCF₃SO₃HHighA strong Brønsted acid that can also act as a Lewis acid catalyst. researchgate.net

It is important to note that Friedel-Crafts acylation reactions are generally not compatible with aromatic rings bearing strongly deactivating groups (e.g., nitro, cyano) or basic substituents like amino groups, which would react with the Lewis acid catalyst. libretexts.orgemu.edu.tr

Advanced Cross-Coupling Reactions for Diarylmethanone Scaffolds

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, providing alternative routes to benzophenones. The Suzuki-Miyaura coupling, in particular, has emerged as a versatile tool for this purpose. harvard.edumdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. harvard.edu

For the synthesis of this compound, a Suzuki-Miyaura strategy could involve the coupling of a 3,4-difluorophenylboronic acid with 3,5-dimethylbenzoyl chloride. mdpi.com Alternatively, the coupling could be performed between 3,5-dimethylphenylboronic acid and 3,4-difluorobenzoyl chloride. The requisite boronic acids are often commercially available or can be prepared from the corresponding aryl halides. The acyl chlorides can be synthesized from the corresponding carboxylic acids. oakwoodchemical.com

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A base is required to facilitate the transmetalation step.

Site-selective Suzuki-Miyaura reactions have been developed for di-substituted aromatic compounds, which could be advantageous in the synthesis of complex benzophenones. researchgate.netresearchgate.net For instance, the reaction of a bis(triflate) of a dihydroxybenzophenone (B1166750) with an arylboronic acid can proceed with high regioselectivity. researchgate.netresearchgate.net

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

ComponentRoleExample
Palladium CatalystFacilitates the C-C bond formationPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Organoboron ReagentNucleophilic partnerArylboronic acids, arylboronic esters
Organohalide/TriflateElectrophilic partnerAryl bromides, aryl iodides, aryl triflates, acyl chlorides mdpi.com
BasePromotes transmetalationNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction mediumToluene, dioxane, THF, DMF

Oxidative and Reductive Approaches in Benzophenone Formation

Oxidative methods provide another synthetic avenue to benzophenones, typically starting from diarylmethanes. The oxidation of the benzylic methylene (B1212753) group of a diarylmethane can yield the corresponding benzophenone. A variety of oxidizing agents and catalytic systems have been developed for this transformation. oup.comlookchem.comoup.comresearchgate.net

For the target molecule, this would entail the synthesis of 3,4-difluoro-3',5'-dimethyldiphenylmethane followed by its oxidation. The synthesis of the diarylmethane precursor could be achieved through a Friedel-Crafts alkylation or a cross-coupling reaction.

Catalytic oxidation methods are often preferred due to their efficiency and reduced environmental impact. Systems employing catalysts based on cobalt, ruthenium, manganese, and copper have been reported to effectively oxidize diphenylmethane (B89790) to benzophenone, often with high selectivity. oup.comlookchem.comresearchgate.netacs.org These reactions frequently utilize environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). oup.comlookchem.com

Conversely, reductive approaches are less common for the direct synthesis of benzophenones but can be part of a multi-step sequence. For instance, a diaryl ketone can be synthesized and then the carbonyl group can be reduced to a methylene group if a diarylmethane is the desired intermediate for a subsequent reaction. The Clemmensen (using zinc amalgam and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classic methods for this transformation. pdx.edu

Regioselective Introduction of Fluorine and Alkyl Substituents on Aromatic Cores

The precise placement of substituents on the aromatic rings is paramount for the synthesis of this compound. This requires a thorough understanding of directing group effects in electrophilic aromatic substitution and the availability of regioselective synthetic methods.

Site-Specific Fluorination Techniques in Benzophenone Precursors

The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods. Direct fluorination with elemental fluorine is highly reactive and often lacks selectivity. More practical methods include electrophilic fluorination, nucleophilic aromatic substitution (SNAAr), and the Balz-Schiemann reaction.

For the synthesis of a 3,4-difluoro substituted aromatic ring, one might start with a pre-functionalized benzene derivative. For example, 3,4-difluorobenzaldehyde (B20872) or 3,4-difluorobromobenzene can serve as precursors. google.com The synthesis of such precursors can involve multi-step sequences starting from simpler materials.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, allow for the direct introduction of fluorine onto an electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Nucleophilic aromatic substitution can be a powerful method for introducing fluorine, especially if the aromatic ring is activated by electron-withdrawing groups. For instance, a dinitro-substituted benzene ring can undergo sequential nucleophilic substitution with fluoride (B91410) ions.

The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a classic method for introducing a single fluorine atom. To create a 1,2-difluoro pattern, one might start with a suitably substituted aniline, perform diazotization, and then the Balz-Schiemann reaction, although this would be a multi-step process for each fluorine atom.

Strategies for Ortho-, Meta-, and Para-Dimethyl Substitution

The 3',5'-dimethyl substitution pattern on the second aromatic ring of the target molecule requires a meta-directing influence during its synthesis. If starting from benzene, a Friedel-Crafts acylation would introduce a meta-directing acyl group. youtube.com A subsequent Friedel-Crafts alkylation would then be directed to the meta position. However, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements. libretexts.orglibretexts.orgyoutube.com

A more controlled approach would be to start with a precursor that already contains the desired 3,5-dimethyl pattern, such as 3,5-dimethylbenzoic acid or 3,5-dimethylaniline. 3,5-Dimethylbenzoic acid is a suitable precursor for the synthesis of 3,5-dimethylbenzoyl chloride, a key reagent for the Friedel-Crafts acylation route. google.comgoogle.compatsnap.com

The directing effects of substituents play a crucial role in the synthesis of polysubstituted benzenes. Activating groups, such as alkyl and alkoxy groups, are typically ortho-, para-directors. Deactivating groups, such as nitro, carbonyl, and cyano groups, are generally meta-directors. Halogens are an exception, being deactivating yet ortho-, para-directing. wikipedia.orgpdx.edu When multiple substituents are present, the directing effects can be additive or competing, and the outcome of the reaction will depend on the relative activating/deactivating strength and steric hindrance of the groups. stackexchange.com

For a meta-disubstituted pattern, it is often strategic to introduce a meta-directing group first, perform the substitution at the meta position, and then, if necessary, modify the initial directing group. For example, a Friedel-Crafts acylation followed by alkylation at the meta position, and subsequent reduction of the ketone, can yield a meta-dialkylbenzene. youtube.com

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzophenone Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzophenones and other fine chemicals, aiming to reduce environmental impact and enhance safety. numberanalytics.com The traditional Friedel-Crafts acylation, while effective, often relies on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, which generate significant amounts of hazardous waste during aqueous workup. rsc.org

In response, research has focused on developing more sustainable alternatives. One significant advancement is the use of heterogeneous solid acid catalysts . Materials such as sulfated zirconia, zeolites, clays, and Nafion have been explored as reusable catalysts for Friedel-Crafts acylation. rsc.orgroutledge.com These solid acids can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling, which aligns with the principles of waste minimization and atom economy. rsc.org For instance, sulfated zirconia has been shown to be an effective and selective catalyst for the acylation of benzene, leading to the formation of 4-chlorobenzophenone (B192759) with 100% selectivity. rsc.org

Another green approach involves the use of alternative, less hazardous acylating agents and reaction media . Methanesulfonic anhydride has been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, generating minimal waste that is not metallic or halogenated. organic-chemistry.orgacs.org The use of ionic liquids as recyclable solvents and catalyst supports has also been investigated to reduce the reliance on volatile organic compounds. numberanalytics.com

Furthermore, solar energy-induced Friedel-Crafts acylations represent an eco-friendly alternative. The photo-Friedel-Crafts acylation of quinones with aldehydes to produce acylhydroquinones demonstrates the use of a renewable energy source to drive chemical reactions. researchgate.net

In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, green chemistry principles are also being applied. The development of water-soluble palladium catalysts allows the reaction to be performed in water, a benign solvent. tcichemicals.com Additionally, research into phosphine-free palladium catalysts aims to reduce the use of toxic and air-sensitive phosphine (B1218219) ligands. rsc.org The use of CO surrogates in carbonylative coupling reactions is another sustainable strategy, avoiding the handling of toxic carbon monoxide gas. researchgate.net

The following table highlights some green chemistry approaches and their benefits in the context of benzophenone synthesis.

Green Chemistry Approach
ExampleSustainability Benefitrsc.orgroutledge.comorganic-chemistry.orgacs.orgresearchgate.nettcichemicals.comnumberanalytics.comresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,4 Difluoro 3 ,5 Dimethylbenzophenone

Photophysical and Photochemical Reaction Pathways of Substituted Benzophenones

The photochemistry of benzophenones is a cornerstone of organic photochemistry, characterized by efficient absorption of UV light and population of an excited triplet state. compchemhighlights.org These properties are profoundly influenced by the nature and position of substituents on the aromatic rings. nih.govmdpi.com

Triplet State Kinetics and Self-Quenching Phenomena in Benzophenone (B1666685) Systems

Upon absorption of ultraviolet light, benzophenone and its derivatives undergo a highly efficient intersystem crossing (ISC) from the initial excited singlet state (S₁) to a more stable triplet state (T₁). edinst.com The quantum yield for this process in benzophenone is nearly quantitative (~100%). edinst.com The population of this lowest-lying triplet state can occur through two primary mechanisms: a direct S₁ → T₁ conversion or an indirect pathway involving a higher-energy triplet state, S₁ → T₂ → T₁. nih.govacs.org Surface-hopping dynamics simulations suggest that the indirect mechanism is often prevalent for benzophenone. compchemhighlights.orgnih.gov

The lifetime and decay kinetics of the benzophenone triplet state are highly sensitive to its environment, including solvent, temperature, and the presence of quenching species. edinst.com At low temperatures in inert matrices, quenching mechanisms are inhibited, leading to longer triplet lifetimes. edinst.com Substituents on the benzophenone core influence the triplet state kinetics by altering the energy levels of the excited states. For 3,4-Difluoro-3',5'-dimethylbenzophenone, the electron-withdrawing fluorine atoms and electron-donating methyl groups would be expected to modify the energies of the n→π* and π→π* transitions, thereby affecting the rates of intersystem crossing and other photophysical processes.

Table 1: Illustrative Triplet State Lifetimes for Benzophenone in Various Environments This table provides context on benzophenone's triplet state kinetics; specific data for this compound is not available.

CompoundMediumLifetime (τ)
BenzophenoneBenzene (B151609)~3 µs
BenzophenonePerfluoroalkane21 µs
BenzophenonePMMA Film (77 K)~1 ms
BenzophenoneWater (aqueous)Varies (self-quenching)

Self-quenching is a significant deactivation pathway for triplet benzophenone, particularly in aqueous solutions, where the triplet state of one molecule is quenched by a ground-state molecule. researchgate.net

Intermolecular Interactions and Energy Transfer Dynamics in Crystalline and Solution Phases

The excited triplet state of benzophenone is a potent energy donor. This property is widely exploited in photosensitization, where the benzophenone triplet transfers its energy to another molecule, promoting it to its own triplet state. rsc.orgchemrxiv.org This energy transfer typically occurs via the Dexter mechanism, which requires orbital overlap between the donor and acceptor and is therefore a short-range interaction.

In solution, specific solvent-solute interactions can significantly impact the absorbance energies and photophysical behavior of benzophenones. nih.govsemanticscholar.org For instance, hydrogen bonding between a protic solvent and the carbonyl oxygen of benzophenone causes a blue shift (hypsochromic shift) in the n→π* absorption band. mdpi.com In the crystalline phase, intermolecular interactions are dictated by the crystal packing. The relatively flexible phenyl moieties of benzophenone can lead to enhanced non-radiative decay pathways. acs.org The specific substitution pattern of this compound, with its polar C-F bonds and nonpolar methyl groups, will dictate its crystal lattice structure and, consequently, its solid-state photophysical properties and potential for energy transfer.

Photoinduced Electron Transfer and Radical Chemistry in Fluorinated Benzophenones

Beyond energy transfer, photoexcited benzophenones are well-known to participate in electron transfer reactions. nih.gov The most characteristic photochemical reaction is hydrogen atom abstraction from a suitable donor, which is mechanistically a sequential process of electron transfer followed by proton transfer, to generate a benzophenone ketyl radical. researchgate.netnih.gov

While benzophenone typically acts as a photo-oxidant (electron acceptor), its triplet excited state can also, under specific circumstances, function as an electron donor. rsc.org The presence of strongly electron-withdrawing fluorine atoms on one of the aromatic rings in this compound is expected to enhance its electron-accepting capability. This makes the molecule a more potent photo-oxidant compared to unsubstituted benzophenone, increasing its propensity to initiate radical reactions through photoinduced electron transfer (PeT). chemrxiv.orgmdpi.com The fluorinated ring significantly lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of an electron into this orbital upon photoexcitation.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on Fluoro-dimethylbenzophenone Scaffolds

The reactivity of the two aromatic rings in this compound towards substitution reactions is starkly different due to the opposing electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. wikipedia.org The reaction rate and regioselectivity are governed by the existing substituents. masterorganicchemistry.comlibretexts.org

3,4-Difluorophenyl Ring: This ring is strongly deactivated towards EAS. The carbonyl group is a powerful deactivating group and directs incoming electrophiles to the meta position. The fluorine atoms are also deactivating (due to their inductive effect) but are ortho, para-directors. libretexts.org The cumulative effect of one strongly deactivating meta-director and two deactivating ortho, para-directors renders this ring highly electron-deficient and thus unreactive towards electrophiles. youtube.com

3',5'-Dimethylphenyl Ring: This ring is activated towards EAS. The two methyl groups are electron-donating and are ortho, para-directors. wikipedia.org Since they are positioned meta to each other, their activating effects are additive at the C2', C4', and C6' positions. This ring is therefore the exclusive site of electrophilic attack.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

RingSubstituentsOverall Effect on EASPredicted Site(s) of Substitution
3,4-Difluorophenyl-C=O (deactivating, meta)-F (deactivating, o,p)Strongly DeactivatedNo reaction expected
3',5'-Dimethylphenyl-CH₃ (activating, o,p)ActivatedC2', C4', C6'

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) occurs when a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. wikipedia.org The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

3,4-Difluorophenyl Ring: This ring is highly activated for NAS. The carbonyl group is strongly electron-withdrawing, making the ring electrophilic. It activates the ortho (C2) and para (C4) positions. The fluorine atom at C4 is para to the carbonyl group, making it an excellent leaving group in an SₙAr reaction. The fluorine at C3 is less activated as it is meta to the carbonyl. The reaction proceeds via a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

3',5'-Dimethylphenyl Ring: This ring is deactivated towards NAS. The electron-donating methyl groups increase the electron density of the ring, making it nucleophilic and thus repulsive to incoming nucleophiles.

Table 3: Predicted Reactivity for Nucleophilic Aromatic Substitution on this compound

RingSubstituentsOverall Effect on NASPredicted Site(s) of Substitution
3,4-Difluorophenyl-C=O (activating)-F (leaving group)Strongly ActivatedC4 (major), C3 (minor)
3',5'-Dimethylphenyl-CH₃ (deactivating)DeactivatedNo reaction expected

The polycondensation of monomers like 4,4′-difluorobenzophenone is a practical application of this reactivity, forming high-performance polymers. rsc.org

Catalytic Transformations Involving this compound as a Substrate or Catalyst Component

While specific catalytic applications of this compound have not been documented, its structural and photochemical properties make it a prime candidate for use as a photosensitizer. Benzophenone and its derivatives are widely used in this capacity due to their efficient triplet state formation and sufficient triplet energy to activate other molecules. rsc.orgmedicaljournals.se

As a photosensitizer, this compound could be employed in various photocatalytic transformations. In organic synthesis, it could facilitate reactions such as the intramolecular [2+2] photochemical cycloaddition used in the synthesis of cubane, where it transfers energy to a diene precursor. chemrxiv.org

Furthermore, the benzophenone moiety has been incorporated into more complex molecules for applications in photodynamic therapy (PDT). nih.gov In PDT, a photosensitizer is excited by light and generates reactive oxygen species (ROS) that are toxic to target cells, such as cancer cells. The inclusion of a benzophenone unit has been shown to enhance ROS generation, suggesting a potential application for appropriately functionalized derivatives of this compound in this therapeutic area. nih.gov

Organometallic Complexation and Reactivity with Benzophenone Ligands

Organometallic chemistry involves compounds with direct metal-carbon bonds, but the field often includes complexes with organic ligands bound through other atoms. wikipedia.org Benzophenone and its derivatives can act as ligands for metal centers, primarily through the lone pair electrons on the carbonyl oxygen atom, which functions as a Lewis base.

The coordination ability of this compound as a ligand would be modulated by its electronic asymmetry. The electron-withdrawing 3,4-difluorophenyl group would reduce the electron density on the carbonyl oxygen, decreasing its basicity and weakening its coordination to a metal center. Conversely, the electron-donating 3',5'-dimethylphenyl group would increase the basicity of the carbonyl oxygen. This push-pull electronic nature could be exploited in the design of specific metal complexes.

While less common, the aromatic rings themselves can act as π-ligands to transition metals. uomustansiriyah.edu.iq Additionally, a well-known application related to organometallic chemistry is the use of benzophenone to prepare potassium benzophenone ketyl solutions. This radical anion, formed by the reduction of benzophenone with an alkali metal like sodium or potassium, is a deep blue or purple species widely used as an indicator for rigorously dry, oxygen-free solvents in research laboratories. acs.org

Formation and Characterization of π-Complexed Benzophenone Derivatives (e.g., with Chromium)

The formation of π-arene complexes involving benzophenone derivatives and a chromium tricarbonyl, Cr(CO)₃, fragment is a well-established method for modifying the arene's reactivity. wikipedia.orgnih.gov These complexes are typically synthesized by heating the arene with hexacarbonylchromium, Cr(CO)₆, in an appropriate solvent system, such as a mixture of di-n-butyl ether and THF. nih.gov The addition of THF helps to prevent the sublimation of the Cr(CO)₆ reagent. nih.gov

For an unsymmetrical substrate like this compound, the chromium tricarbonyl moiety can coordinate to either of the two distinct aromatic rings. This results in the potential formation of two regioisomeric π-complexes. The electron-donating methyl groups on one ring and the electron-withdrawing fluorine atoms on the other influence the electron density of the respective arenes, which can affect the rate and regioselectivity of the complexation reaction. Generally, electron-rich arenes coordinate more readily to the electron-accepting Cr(CO)₃ fragment. wikipedia.org

The characterization of these (η⁶-arene)Cr(CO)₃ complexes relies on a combination of spectroscopic techniques. researcher.lifechemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation, the aromatic protons of the coordinated ring experience a significant upfield shift in the ¹H NMR spectrum, typically appearing in the range of δ 5-6 ppm. nih.gov This is a diagnostic feature indicating the formation of the π-complex. The protons on the uncomplexed arene ring remain in the normal aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the Cr(CO)₃ group. Coordinated terminal carbonyl ligands exhibit strong C-O stretching vibrations, typically appearing as two intense bands in the region of 1900-2000 cm⁻¹. mcmaster.ca

X-ray Crystallography: For crystalline complexes, single-crystal X-ray diffraction provides unambiguous structural confirmation, detailing bond lengths, bond angles, and the conformation of the Cr(CO)₃ group relative to the arene ring. nih.govchemrxiv.org The conformation (eclipsed or staggered) can be influenced by the electronic nature of the substituents on the arene ring. nih.gov

The table below summarizes the expected spectroscopic shifts upon complexation of an arene to a Cr(CO)₃ moiety.

Spectroscopic TechniqueUncomplexed Arene(η⁶-Arene)Cr(CO)₃ Complex
¹H NMR (Ar-H) ~ δ 7.0-8.0 ppm~ δ 5.0-6.0 ppm (Coordinated Ring)
IR (νCO) N/A~ 1900-2000 cm⁻¹ (Two strong bands)

Metal-Stabilized Carbonium Ion Generation and Reactivity in Diarylmethane Analogs

Diarylmethanes are structurally related to benzophenones, with a methylene (B1212753) bridge replacing the carbonyl group. The principles of benzylic stabilization by chromium tricarbonyl complexes are directly applicable to these systems. Complexation of an arene ring to a Cr(CO)₃ unit dramatically influences the reactivity of the adjacent benzylic position. wikipedia.orgnih.gov

The Cr(CO)₃ moiety acts as a powerful electron-withdrawing group, which increases the acidity of benzylic protons and enhances the electrophilicity of the aromatic ring. nih.govuwindsor.ca Paradoxically, the chromium fragment also effectively stabilizes adjacent carbocations (carbonium ions) as well as carbanions. nih.govucdavis.edu This dual stabilizing capability is a unique feature of these organometallic complexes. ucdavis.edu

The stabilization of a benzylic cation by the (arene)Cr(CO)₃ group is attributed to strong orbital interactions between the metal and the cationic center. ucdavis.eduresearchgate.net Density functional theory (DFT) calculations have shown direct interaction between the chromium atom and the benzylic position in cations, involving delocalization of the positive charge onto the Cr(CO)₃ fragment. ucdavis.eduresearchgate.net This stabilization is significant, as demonstrated by pKR+ values which increase sharply for Cr-stabilized benzyl (B1604629) complexes compared to their uncomplexed counterparts. frontiersin.org

Metal-stabilized carbonium ions in diarylmethane analogs can be generated from suitable precursors, such as the corresponding diarylmethanol, upon treatment with a strong acid. mcmaster.ca

The reactivity of these stabilized carbonium ions is characterized by high stereoselectivity. Due to the steric bulk of the Cr(CO)₃ group, which blocks one face of the arene, nucleophilic attack on the benzylic cation occurs exclusively from the exo face (the side opposite the metal fragment). wikipedia.org This results in substitution products with a retention of configuration at the benzylic center. wikipedia.org

The key features of reactivity at the benzylic position of (arene)Cr(CO)₃ complexes are outlined below.

FeatureDescriptionReference
Cation Stabilization The Cr(CO)₃ group stabilizes adjacent benzylic carbocations through orbital interactions and charge delocalization. ucdavis.eduresearchgate.netfrontiersin.org
Anion Stabilization The electron-withdrawing nature of the Cr(CO)₃ group also stabilizes adjacent benzylic carbanions. nih.govrsc.org
Stereodirecting Effect The bulky Cr(CO)₃ fragment sterically shields one face of the molecule, directing incoming nucleophiles to the opposite (exo) face. wikipedia.org
Stereospecificity SN1 reactions at the benzylic position proceed with retention of configuration due to the exo attack of nucleophiles. wikipedia.org

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3,4-Difluoro-3',5'-dimethylbenzophenone, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR provides a complete picture of the atomic connectivity and environment.

Multidimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides information about the chemical environment of individual nuclei, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular framework.

COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For the 3,4-difluorophenyl ring, it would show a correlation between the H-2, H-5, and H-6 protons. In the 3',5'-dimethylphenyl ring, correlations between the H-2', H-4', and H-6' protons would be observed, confirming their relative positions.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

Fluorine-19 NMR Applications for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. wikipedia.org Due to its wide chemical shift range, subtle differences in the electronic environment of fluorine nuclei can be easily detected. alfa-chemistry.comthermofisher.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for F-3 and one for F-4.

The chemical shifts and coupling constants are influenced by the electronic effects of the carbonyl group and the adjacent fluorine atom. The F-3 and F-4 nuclei would exhibit coupling to each other (³JFF) and to the aromatic protons on the same ring (³JHF, ⁴JHF). This coupling pattern provides definitive proof of the 3,4-disubstitution pattern on the first phenyl ring.

Below is a table of predicted ¹H and ¹⁹F NMR data for this compound, based on known values for similar structural motifs.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-2, H-67.6 - 7.8m
H-57.2 - 7.4m
H-2', H-6'7.4 - 7.5s
H-4'7.3 - 7.4s
-CH₃2.3 - 2.4s
¹⁹F NMR
F-3~ -135dd³JFF ≈ 20 Hz, ³JHF ≈ 9 Hz
F-4~ -145dd³JFF ≈ 20 Hz, ⁴JHF ≈ 6 Hz

This is a predictive table. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and providing information about molecular conformation. The key expected vibrational frequencies for this compound are detailed below.

Carbonyl (C=O) Stretch: A strong, sharp absorption in the IR spectrum is expected around 1650-1670 cm⁻¹. brainly.comresearchgate.net This is a characteristic peak for a diaryl ketone, where conjugation to the aromatic rings lowers the frequency compared to a simple aliphatic ketone.

Aromatic C=C Stretches: Multiple bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two phenyl rings. brainly.com

Carbon-Fluorine (C-F) Stretches: Strong absorptions in the IR spectrum between 1100-1300 cm⁻¹ are characteristic of C-F stretching modes.

Aromatic C-H Stretches: These appear as a group of weaker bands above 3000 cm⁻¹.

Methyl C-H Stretches: Vibrations from the two methyl groups are expected just below 3000 cm⁻¹.

Ring Breathing Modes: In the Raman spectrum, characteristic "ring breathing" modes for the substituted benzene (B151609) rings would be observed, which are sensitive to the substitution pattern. aip.orgnih.govresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium-WeakMedium
Methyl C-H Stretch2850 - 2980MediumMedium
Carbonyl C=O Stretch1650 - 1670StrongMedium-Weak
Aromatic C=C Stretch1450 - 1600Strong-MediumStrong
C-F Stretch1100 - 1300StrongWeak
Benzene Ring Breathing990 - 1010WeakStrong

This table presents expected ranges based on analogous compounds.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂F₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the formula.

Electron Impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. For benzophenones, the primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group. nih.govresearchgate.net

Molecular Ion Peak [M]⁺: The most intense peak in the high-mass region, confirming the molecular weight.

Formation of Acylium Ions: Alpha-cleavage can lead to the loss of either the 3,4-difluorophenyl radical or the 3,5-dimethylphenyl radical, resulting in two prominent acylium ion fragments.

[M - C₈H₉]⁺: Loss of the dimethylphenyl radical.

[M - C₆H₃F₂]⁺: Loss of the difluorophenyl radical.

Loss of CO: The acylium ions can further lose a molecule of carbon monoxide (CO) to form the corresponding aryl cations.

m/z (predicted)FormulaIdentity
246.0856[C₁₅H₁₂F₂O]⁺Molecular Ion [M]⁺
141.0148[C₇H₃F₂O]⁺[M - C₈H₉]⁺ (Difluorobenzoyl cation)
133.0653[C₉H₉O]⁺[M - C₆H₃F₂]⁺ (Dimethylbenzoyl cation)
113.0206[C₆H₃F₂]⁺[C₇H₃F₂O - CO]⁺
105.0699[C₈H₉]⁺[C₉H₉O - CO]⁺

This table contains predicted m/z values for major fragments.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within the molecule. Like other benzophenone (B1666685) derivatives, this compound is expected to exhibit two main types of absorption bands. mdpi.comscialert.netnih.gov

n→π* Transition: This is a relatively weak and lower-energy transition associated with the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding (π*) orbital. It typically appears as a distinct band in the near-UV region (around 330-370 nm).

π→π* Transitions: These are higher-energy and more intense transitions involving the promotion of electrons within the conjugated π-system of the aromatic rings and the carbonyl group. These typically appear at shorter wavelengths (below 300 nm).

The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents. The electron-withdrawing fluorine atoms and electron-donating methyl groups will subtly modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted benzophenone. Emission spectroscopy (fluorescence and phosphorescence) could further characterize the excited states of the molecule, although benzophenones are known for efficient intersystem crossing and often exhibit strong phosphorescence at low temperatures.

X-ray Diffraction Studies for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

A key structural feature of benzophenones is the non-coplanar arrangement of the two phenyl rings relative to the central carbonyl group, which is due to steric hindrance. researchgate.netacs.org X-ray diffraction would quantify the exact dihedral angles between the planes of the 3,4-difluorophenyl ring, the 3,5-dimethylphenyl ring, and the carbonyl group.

Furthermore, the analysis would reveal the crystal packing arrangement, identifying any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between aromatic rings of adjacent molecules. researchgate.netmdpi.com These interactions govern the macroscopic properties of the crystalline material.

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 3 ,5 Dimethylbenzophenone

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. A typical study would involve optimizing the ground-state geometry of 3,4-Difluoro-3',5'-dimethylbenzophenone. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of these calculations.

Analysis of Torsion Angles and Conformational Landscapes

A conformational landscape analysis would further explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. This would identify various local energy minima (stable conformers) and the energy barriers between them.

Without specific studies on this compound, a representative data table for torsion angles cannot be generated.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

A DFT study on this compound would calculate the energies of these orbitals and map their spatial distribution. This analysis would help in predicting the sites most susceptible to electrophilic and nucleophilic attack.

Specific HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetic Profiles

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods could be employed to study various potential reactions, such as its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of a reaction can be constructed. This would provide valuable insights into the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how the molecule moves, vibrates, and interacts with its environment. This approach is particularly useful for understanding intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, which govern the macroscopic properties of the substance.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. In a QSAR study involving this compound, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. These descriptors would then be used to build a model that could predict the activity of this and other similar compounds. Cheminformatics approaches could further be used to screen virtual libraries of related benzophenone (B1666685) derivatives to identify candidates with desired properties.

Derivatization and Functionalization Strategies for Novel Chemical Entity Development

Synthesis of Advanced Derivatives for Tailored Chemical Properties

The synthesis of advanced derivatives from 3,4-difluoro-3',5'-dimethylbenzophenone can be systematically approached by targeting its distinct functional regions: the difluorophenyl ring, the dimethylphenyl ring, and the carbonyl group. This allows for the introduction of a wide array of functional groups, thereby fine-tuning properties such as polarity, reactivity, and spectroscopic characteristics.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for modifying the 3,4-difluorophenyl moiety. researchgate.netnih.govwikipedia.org The fluorine atoms, being good leaving groups, can be displaced by various nucleophiles, particularly the fluorine at the para-position relative to the activating carbonyl group. This reaction is typically performed in the presence of a base in a polar aprotic solvent. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines, leading to the formation of ether, thioether, and amine derivatives, respectively.

Conversely, the electron-rich 3',5'-dimethylphenyl ring is a target for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce additional functional groups. nih.gov The directing effects of the methyl groups will primarily guide the substitution to the ortho- and para-positions relative to them.

The carbonyl group itself can be a point of derivatization. For instance, reduction can yield the corresponding diphenylmethanol (B121723) derivative, while reactions with organometallic reagents can lead to tertiary alcohols.

The following table outlines potential derivatization reactions for this compound, highlighting the reagents and the resulting chemical modifications.

Reaction TypeTarget MoietyReagents and ConditionsResulting Functional GroupPotential Property Change
Nucleophilic Aromatic Substitution (SNAr)3,4-DifluorophenylPhenol, K2CO3, DMF, heatPhenoxy etherIncreased thermal stability
Nucleophilic Aromatic Substitution (SNAr)3,4-DifluorophenylAmmonia or primary/secondary amine, heatAmino or substituted aminoIntroduction of basicity, chelation sites
Electrophilic Nitration3',5'-DimethylphenylHNO3, H2SO4Nitro (-NO2)Precursor for amino group, altered electronics
Electrophilic Bromination3',5'-DimethylphenylBr2, FeBr3Bromo (-Br)Site for cross-coupling reactions
Reduction of KetoneCarbonylNaBH4, methanolSecondary alcohol (-CH(OH)-)Loss of conjugation, increased flexibility

Strategies for Polymerization and Oligomerization Involving Benzophenone (B1666685) Moieties

The structure of this compound is well-suited for its incorporation into polymers and oligomers through two main strategies: step-growth polymerization and photocrosslinking.

Step-Growth Polymerization: The presence of two reactive fluorine atoms on one of the phenyl rings makes this compound a valuable monomer for the synthesis of poly(aryl ether ketone)s (PAEKs). google.comrsc.orgresearchgate.netnih.govgoogle.com In this type of polycondensation reaction, the difluorobenzophenone monomer reacts with a bisphenol, such as bisphenol A or hydroquinone, in the presence of a weak base like potassium carbonate in a high-boiling polar aprotic solvent. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ions displace the fluoride (B91410) ions to form ether linkages, building the polymer chain. The dimethyl groups on the other ring are retained as pendant groups on the polymer backbone, influencing properties such as solubility and glass transition temperature.

Oligomerization and Photocrosslinking: The benzophenone moiety is a well-known photosensitizer and photocrosslinking agent. nih.govmdpi.comnih.gov Upon absorption of UV radiation (typically around 350 nm), the benzophenone carbonyl group is excited from its ground state to a singlet state, which then efficiently undergoes intersystem crossing to a reactive triplet state. mdpi.com This triplet diradical can abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-centered radical on the adjacent molecule or polymer chain. acs.org Subsequent radical-radical coupling leads to the formation of a stable carbon-carbon bond, resulting in crosslinking. nih.gov This property is extensively used to create polymer networks and hydrogels. mdpi.com this compound can be incorporated as a pendant group into a polymer chain, which can then be crosslinked upon UV exposure to form robust films and materials. acs.org

The table below summarizes these strategies.

StrategyRole of Benzophenone UnitCo-reactant/InitiatorResulting StructureKey Applications
Polycondensation (PAEK synthesis)Monomer (A-A type)Bisphenols (B-B type monomer)Linear thermoplastic polymerHigh-performance engineering plastics
PhotocrosslinkingPendant photocrosslinkerUV radiation (~350 nm)Crosslinked polymer networkCoatings, hydrogels, photoresists
Oligomer SynthesisCore or repeating unitVarious coupling reactions (e.g., Suzuki, Stille)Defined short-chain moleculesElectro-optical materials, molecular electronics

Development of Heterocyclic Ring Systems Incorporating Fluoro-dimethylbenzophenone Subunits

The carbonyl group of this compound serves as a key functional handle for the construction of various heterocyclic ring systems. These reactions often involve condensation with di- or poly-functional reagents, leading to the formation of rings containing nitrogen, oxygen, or sulfur. The resulting heterocyclic compounds, bearing the substituted benzophenone scaffold, can be explored for a variety of applications, including medicinal chemistry and materials science. rsc.orgmdpi.comnih.govnih.gov

One common approach is the reaction with binucleophiles. For example, condensation with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyridazinone systems. Reaction with hydroxylamine (B1172632) can lead to the formation of oximes, which can be further cyclized. Similarly, thiosemicarbazide (B42300) can be used to generate thiadiazole derivatives. mdpi.com

Another important reaction is the Paal-Knorr synthesis, which is used to create furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comorganic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, it can be chemically modified to incorporate this functionality, which can then be cyclized. For instance, acylation at the ortho-position of the dimethylphenyl ring could introduce a second carbonyl group at the appropriate distance for cyclization.

The following table provides examples of heterocyclic systems that could be synthesized from this compound or its immediate derivatives.

Heterocyclic SystemRequired Co-reactantGeneral Reaction TypePotential Substructure
ThiazoleThiosemicarbazide followed by an α-haloketoneCondensation-CyclizationBenzophenone-substituted thiazole
OxadiazoleHydrazine followed by a carboxylic acid derivativeCondensation-CyclizationBenzophenone-substituted oxadiazole
Pyrrole (via Paal-Knorr)A primary amine (after conversion to a 1,4-diketone)CondensationBenzophenone-substituted pyrrole
Furan (via Paal-Knorr)An acid catalyst (after conversion to a 1,4-diketone)Acid-catalyzed cyclizationBenzophenone-substituted furan

Functionalization for Surface Immobilization and Hybrid Material Creation

The ability to immobilize this compound onto surfaces or integrate it into hybrid materials is crucial for applications in areas like surface engineering, sensor development, and catalysis. Functionalization strategies can be categorized into two main approaches: covalent grafting through a pre-installed functional group and direct photochemical immobilization.

Covalent Grafting via Functional Handles: This method involves first derivatizing the benzophenone molecule to introduce a functional group that can react with a specific surface. For example, a hydroxyl or amino group can be introduced on one of the phenyl rings via nucleophilic or electrophilic substitution as described in section 6.1. This functionalized benzophenone can then be reacted with a surface that has complementary reactive groups. A common strategy for modifying silica (B1680970) or glass surfaces is to introduce a silane (B1218182) anchor. mdpi.comresearchgate.net The benzophenone derivative can be reacted with an isocyanate- or chloro-functionalized silane, and the resulting product can then be covalently attached to the hydroxylated surface.

Photochemical Immobilization: A more direct approach leverages the inherent photoreactivity of the benzophenone moiety. mdpi.comnih.govresearchgate.net As detailed in section 6.2, upon UV irradiation, the benzophenone triplet state can abstract hydrogen atoms from C-H bonds present on a wide variety of substrate surfaces, including many polymers and organic monolayers. acs.org This results in the formation of a covalent C-C bond between the benzophenone and the surface, effectively immobilizing the molecule. researchgate.net This technique is particularly powerful as it does not require pre-functionalization of the surface and is applicable to relatively inert substrates. This method has been used to modify surfaces of materials like polydimethylsiloxane (B3030410) (PDMS) and polypropylene. nih.govresearchgate.net

These strategies can be used to create hybrid materials where the benzophenone unit acts as a linker or a functional component. For instance, it can be grafted onto nanoparticles to modify their surface properties or used to create patterned surfaces through photolithography. researchgate.net

The table below outlines these functionalization strategies.

StrategyMechanismRequired FunctionalizationTypical SubstratesExample Application
Covalent GraftingReaction of a functional group with a surfaceIntroduction of -OH, -NH2, -COOH, followed by reaction with a linker (e.g., silane)Silica, glass, metal oxidesCreating functionalized chromatography media
Photochemical ImmobilizationUV-induced C-H insertion reactionNone (uses inherent benzophenone reactivity)Polymers (e.g., PDMS, polypropylene), self-assembled monolayersSurface modification for biocompatibility, patterned coatings
Hybrid Material CreationEither covalent or photochemical attachmentDependent on the matrix material and desired linkageNanoparticles, graphene, metal-organic frameworksDeveloping novel catalysts or sensors

Advanced Research Applications of 3,4 Difluoro 3 ,5 Dimethylbenzophenone and Its Analogs

Applications in Advanced Materials Science

The unique combination of a rigid benzophenone (B1666685) core, electron-withdrawing fluorine atoms, and electron-donating methyl groups makes 3,4-Difluoro-3',5'-dimethylbenzophenone an interesting candidate for the development of advanced materials. These substitutions can influence intermolecular interactions, solubility, and thermal stability, which are critical parameters in materials science.

Precursors for Covalent Organic Framework (COF) Synthesis and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs relies on the use of rigid organic building blocks, or "monomers," that can form strong covalent bonds in a predictable manner. While this compound itself has not been explicitly reported as a COF precursor, its structural characteristics are highly relevant for this application.

Benzophenone derivatives, in general, can be utilized in the synthesis of porous organic polymers. The carbonyl group of the benzophenone can participate in various condensation reactions to form linkages within a polymeric framework. The difluoro- and dimethyl-substituents on the phenyl rings of this compound could offer several advantages in the design of COFs and other porous materials:

Tunable Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the electron density of the aromatic rings, which can be beneficial for applications in catalysis or gas separation.

Enhanced Stability: Fluorination is known to increase the thermal and chemical stability of organic molecules, which would translate to more robust porous materials.

Control over Porosity: The size and shape of the pores in a COF are determined by the geometry of the monomer units. The specific substitution pattern of this compound could lead to the formation of pores with tailored dimensions.

Structural FeaturePotential Impact on COF Properties
Benzophenone CoreProvides rigidity and a well-defined geometry to the framework.
Difluoro-substituentsCan enhance chemical and thermal stability, and modify electronic properties.
Dimethyl-substituentsCan influence solubility of the monomer and fine-tune the pore environment.

Photoinitiators and Photopolymerization Systems in Polymer Chemistry

Benzophenone and its derivatives are well-known photoinitiators, which are molecules that can generate reactive species (such as free radicals or cations) upon exposure to light, initiating a polymerization reaction. The photophysical properties of benzophenones, including their ability to absorb UV light and undergo intersystem crossing to a reactive triplet state, are central to their function as photoinitiators.

The introduction of fluoro- and methyl- groups to the benzophenone structure, as in this compound, can be expected to modify its photoinitiating efficiency. The fluorine atoms, being electron-withdrawing, can affect the energy levels of the molecule's orbitals, potentially shifting its absorption spectrum and influencing the lifetime and reactivity of its excited states. The methyl groups, being electron-donating, can also play a role in tuning these properties. Research on analogous substituted benzophenones could provide insights into the potential performance of this compound in photopolymerization systems.

Development of Electronic and Optoelectronic Materials

The electronically tunable nature of substituted benzophenones makes them promising candidates for the development of novel electronic and optoelectronic materials. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl groups in this compound could lead to interesting charge-transport properties.

Fluorinated aromatic compounds are of particular interest in organic electronics due to their potential for high electron affinity and environmental stability. These properties are desirable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). While specific data for this compound is not available, research on similar fluorinated organic semiconductors can provide a basis for its potential in this field.

Role in Mechanistic Photochemistry and Organic Photovoltaics Research

The benzophenone core is a classic subject in the study of mechanistic photochemistry. The well-characterized photophysical properties of benzophenone, such as its high quantum yield for intersystem crossing, make it a valuable tool for investigating light-induced chemical reactions. The introduction of substituents like difluoro- and dimethyl- groups provides a means to systematically study how electronic and steric effects influence photochemical processes.

In the context of organic photovoltaics (OPVs), materials that can efficiently absorb light and facilitate charge separation are crucial. While benzophenones are not typically the primary light-absorbing materials in OPVs, their derivatives could potentially be used as additives or in interface layers to improve device performance. The electronic properties of this compound could be relevant for tuning energy levels at the interfaces within a solar cell, thereby enhancing charge extraction.

Intermediates in the Synthesis of Complex Organic Molecules

Substituted benzophenones are versatile intermediates in organic synthesis. The carbonyl group can undergo a wide range of chemical transformations, and the aromatic rings can be further functionalized. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science.

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-3',5'-dimethylbenzophenone, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogen substitution and catalytic carbonylation, adapted from protocols for structurally similar benzophenones like 4,4'-difluorobenzophenone. Key steps include:

  • Halogenation : Fluorination of precursor aromatic rings using reagents like HF or KF under controlled anhydrous conditions .
  • Carbonylation : Palladium-catalyzed coupling of fluorinated aryl halides with methyl-substituted benzoyl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Validate purity via:
    • GC-MS : Purity >97% confirmed by retention time and mass spectral matching .
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl (δ 2.1–2.3 ppm) and aromatic proton signals. Fluorine-induced deshielding splits peaks into distinct doublets .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~195 ppm) and quaternary carbons adjacent to fluorine substituents .
  • FT-IR : Detect carbonyl stretching (~1660 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₁₅H₁₂F₂O) with <0.3% deviation .

Q. How should researchers handle this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as benzophenones can undergo Norrish-type photolysis .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

Methodological Answer: Fluorine atoms:

  • Electron-Withdrawing Effects : Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., Grignard reactions). Quantify via Hammett σₚ constants (σₚ = +0.06 for meta-F) .
  • Steric Effects : Ortho-F substituents create torsional strain in the benzophenone backbone, altering crystallinity. Assess via X-ray diffraction or DFT calculations .
  • Impact on UV Absorption : Fluorine red-shifts λₘₐₓ by ~10 nm compared to non-fluorinated analogs, as seen in UV-vis spectra .

Q. How can contradictory NMR data for this compound be resolved?

Methodological Answer: Discrepancies in splitting patterns or integration ratios may arise from:

  • Dynamic Effects : Slow rotation around the carbonyl bond at low temperatures. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • Solvent Polarity : Polar solvents (e.g., DMSO-d₆) stabilize charge-separated resonance structures, altering chemical shifts. Compare spectra in CDCl₃ vs. DMSO-d₆ .
  • Decoupling Experiments : Apply ¹⁹F-¹H heteronuclear decoupling to simplify overlapping signals .

Q. What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). Fluorine substituents lower the LUMO energy, increasing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., THF, acetonitrile) to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) by incorporating fluorine’s van der Waals radius (1.47 Å) and electrostatic potential maps .

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to control fluorination positions. Remove post-synthesis via hydrolysis .
  • Meta-Fluorination : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine ligands) to achieve selective fluorination at the 3' and 5' positions .
  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature and catalyst loading to favor desired regioisomers. Monitor intermediates via LC-MS .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Photoinitiators : Act as UV crosslinkers in polymer coatings due to high extinction coefficients (ε > 1000 M⁻¹cm⁻¹ at 300 nm). Test efficiency via photo-DSC .
  • Liquid Crystals : Incorporate into mesogens to enhance thermal stability. Characterize phase transitions via polarized optical microscopy (POM) and DSC .
  • Organic Semiconductors : Modify HOMO/LUMO levels for use in OLEDs. Measure charge mobility using space-charge-limited current (SCLC) techniques .

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